6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a methyl group on the benzimidazole ring enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple hydrogen bonds, enhancing its interaction with biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The chemical properties of imidazole derivatives, such as their amphoteric nature and high solubility in polar solvents, suggest that they may be influenced by environmental factors such as ph and solvent polarity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with N-methylformamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of N-substituted benzimidazoles.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Scientific Research Applications
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methyl-1H-benzo[d]imidazol-2-amine: Similar structure with a chlorine atom instead of bromine.
N-methyl-1H-benzo[d]imidazol-2-amine: Lacks the halogen substituent.
6-bromo-1H-benzo[d]imidazol-2-amine: Lacks the N-methyl group.
Uniqueness
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the bromine atom and the N-methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
6-bromo-N-methyl-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRSYVJABDOPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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